molecular formula C8H6BrFN2 B1378333 6-Bromo-4-Fluoro-1-methyl-1H-indazole CAS No. 1358574-94-3

6-Bromo-4-Fluoro-1-methyl-1H-indazole

Cat. No. B1378333
M. Wt: 229.05 g/mol
InChI Key: FNYZGEXFMJWTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1358574-94-3 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 6-bromo-4-fluoro-1-methyl-1H-indazole .


Molecular Structure Analysis

The Inchi Code for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The storage temperature for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 2-8°C .

Scientific Research Applications

1. Medicinal Chemistry

Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

2. Anticancer, Antiangiogenic, and Antioxidant Agents

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed .

3. Dye-Sensitized Solar Cells (DSSCs)

Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

4. Preparation of PI3 Kinase Inhibitors

Halogenated indazole derivative is used in the preparation of PI3 kinase inhibitors .

5. Organic Synthesis Intermediate

6-Bromo-4-fluoro-1-methyl-1H-indazole is an organic synthesis intermediate . It is used in the laboratory research and development process and in the synthesis of chemical and pharmaceutical products .

6. Preparation of Abemaciclib

6-Bromo-4-fluoro-1-methyl-1H-indazole can be used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .

7. Synthetic Approaches to 1H- and 2H-indazoles

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

8. Organic Synthesis Intermediate and Pharmaceutical Intermediate

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in the laboratory research and development process and in the chemical and pharmaceutical synthesis process .

Safety And Hazards

The safety information for 6-Bromo-4-Fluoro-1-methyl-1H-indazole includes the following hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.

properties

IUPAC Name

6-bromo-4-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYZGEXFMJWTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-Fluoro-1-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-Fluoro-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-Fluoro-1-methyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-Fluoro-1-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-Fluoro-1-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-Fluoro-1-methyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-Fluoro-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.